

Independent Verification of YLF-466D's Published Results: A Comparative Guide

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This guide provides an objective comparison of the antiplatelet performance of the novel AMP-activated protein kinase (AMPK) activator, **YLF-466D**, with other alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of **YLF-466D**'s published results. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Data Presentation: Comparative Efficacy of Antiplatelet Agents

The following tables summarize the inhibitory concentrations (IC50) of **YLF-466D** and alternative compounds on platelet aggregation induced by various agonists. It is important to note that the experimental conditions may vary between studies, which can influence the IC50 values.

Table 1: Comparison of IC50 Values for AMPK Activators in Platelet Aggregation



Compound	Agonist	Platelet Source	IC50 (μM)	Reference
YLF-466D	Thrombin, ADP, Collagen	Isolated Platelets	50-150 (effective concentration range)	[1]
AICAR	Not Specified	Isolated Platelets	-	[2]
A-769662	Not Specified	Not Specified	-	[3][4][5]
Resveratrol	Collagen, Thrombin, ADP	Healthy Subjects	10-1000 (effective concentration range)	
Quercetin	Arachidonic Acid	Rabbit Platelets	13	

Table 2: Comparison of IC50 Values for Established Antiplatelet Drugs

Compound	Agonist	Platelet Source	IC50 (μM)	Reference
Aspirin	Arachidonic Acid	Human Platelet- Rich Plasma	~26.0	_
Clopidogrel	ADP	Washed Human Platelets	1.9 ± 0.3	
Clopidogrel	PAF	Human Platelet- Rich Plasma	281.01	
Clopidogrel	ADP	Human Platelet- Rich Plasma	3291.07	

Signaling Pathway and Experimental Workflow Visualization



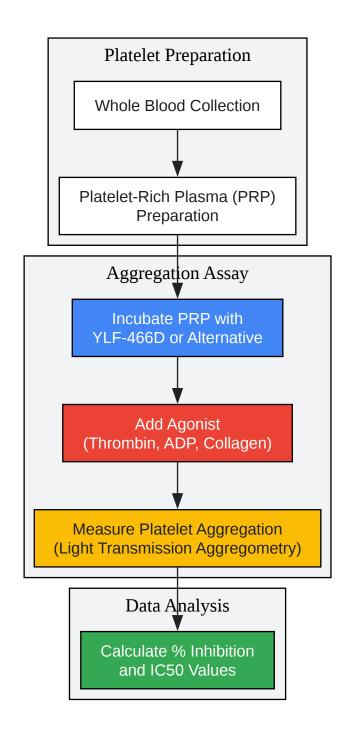




The following diagrams, created using the DOT language, illustrate the key signaling pathway of **YLF-466D** and a typical experimental workflow for assessing antiplatelet activity.









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